Rehmannioside A

Description

BenchChem offers high-quality Rehmannioside A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rehmannioside A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSOISBYQKHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rehmannioside A: A Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation

This technical guide provides a comprehensive overview of Rehmannioside A, an iridoid glycoside of significant interest in the fields of pharmacology and drug development. We will delve into its primary natural sources, explore its biosynthetic pathway, and provide a detailed, field-proven protocol for its extraction and isolation. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, practical understanding of this promising bioactive compound.

Introduction to Rehmannioside A

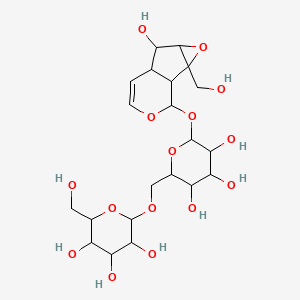

Rehmannioside A is a key bioactive iridoid glycoside predominantly isolated from the roots of Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family.[1][2][3][4] This plant, commonly known as Chinese foxglove, has a long history of use in traditional Chinese medicine to treat a variety of ailments.[5][6][7] Rehmannioside A, along with other related iridoid glycosides like catalpol, contributes significantly to the therapeutic properties of Rehmannia glutinosa.[6][8] Chemically, it is a complex iridoid glycoside with the molecular formula C₂₁H₃₂O₁₅ and a molecular weight of 524.47 g/mol .[1] Its structure consists of a catalpol aglycone attached to two glucose units.[1] The compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a focal point of modern pharmacological research.[5][9]

Natural Occurrence and Distribution

The primary and most well-documented source of Rehmannioside A is the fleshy root tuber of Rehmannia glutinosa.[1][5][6][10] This plant is native to China, Japan, and Korea.[2][3] While other species in the Rehmannia genus exist, Rehmannia glutinosa is the most commercially and medicinally significant source of this compound.[11] The concentration of Rehmannioside A can vary depending on the plant's developmental stage and the specific part of the root being analyzed.[12]

Table 1: Quantitative Data on Rehmannioside A Occurrence

| Plant Species | Plant Part | Concentration Range | Reference |

| Rehmannia glutinosa | Root Tuber | Varies; a significant iridoid glycoside constituent | [6][13] |

| Rehmannia glutinosa | Leaves | Contains various glycosides, but roots are the primary source of Rehmannioside A | [14][15] |

Note: Specific percentage concentrations of Rehmannioside A are not consistently reported across the literature and can be influenced by factors such as cultivar, growing conditions, and processing methods.

Biosynthesis of Rehmannioside A

Rehmannioside A, being an iridoid glycoside, is a terpenoid-derived compound. Its biosynthesis in Rehmannia glutinosa follows the terpenoid backbone synthesis pathway. Terpenoids are synthesized from the common five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[16] In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids.[16]

The biosynthesis of the iridoid core of Rehmannioside A originates from geranyl pyrophosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by GPP synthase (GPPS).[16] GPP then undergoes a series of complex enzymatic reactions, including cyclization, oxidation, and glycosylation, to form the iridoid skeleton. The final steps in the biosynthesis of Rehmannioside A involve the attachment of two glucose units to the catalpol aglycone, a process mediated by specific glycosyltransferases.[16]

Caption: Simplified biosynthetic pathway of Rehmannioside A.

Experimental Protocols: Extraction and Isolation of Rehmannioside A

The following protocol outlines a robust and reproducible method for the extraction and isolation of Rehmannioside A from the dried roots of Rehmannia glutinosa. This methodology is a synthesis of established techniques in natural product chemistry.

Rationale Behind Experimental Choices

The choice of a multi-step extraction and purification process is crucial for obtaining high-purity Rehmannioside A. The initial extraction with a polar solvent like methanol or ethanol is designed to efficiently solubilize the glycosidic compounds. Subsequent partitioning with solvents of varying polarities removes non-polar impurities. The use of macroporous resin chromatography is a key step for enriching the iridoid glycoside fraction, followed by more refined chromatographic techniques like high-speed countercurrent chromatography for final purification.[17]

Step-by-Step Methodology

Step 1: Preparation of Plant Material

-

Obtain high-quality, dried roots of Rehmannia glutinosa.

-

Grind the dried roots into a coarse powder to increase the surface area for efficient extraction.

Step 2: Extraction

-

Macerate the powdered root material with 95% ethanol at room temperature (e.g., 2.5 kg of powder in 12 L of ethanol).[7]

-

Allow the mixture to stand for 5 days with occasional agitation.[7]

-

Repeat the extraction process three times to ensure exhaustive extraction.[7]

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[7]

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[2] This will separate compounds based on their polarity, with Rehmannioside A concentrating in the more polar fractions.

Step 4: Macroporous Resin Column Chromatography

-

Dissolve the n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the dissolved sample onto a pre-equilibrated macroporous resin column (e.g., D101 resin).[17]

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Rehmannioside A.

Step 5: High-Speed Countercurrent Chromatography (HSCCC)

-

Pool the fractions rich in Rehmannioside A from the macroporous resin chromatography step and concentrate them.

-

Further purify the concentrated fraction using HSCCC with a suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water).[17]

-

Monitor the effluent from the HSCCC column using a UV detector.

-

Collect the peak corresponding to Rehmannioside A.

Step 6: Final Purification and Characterization

-

Evaporate the solvent from the collected HSCCC fraction to yield purified Rehmannioside A.

-

Assess the purity of the final compound using HPLC.

-

Confirm the structure of the isolated Rehmannioside A using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Experimental workflow for the isolation of Rehmannioside A.

Conclusion

Rehmannioside A stands out as a pharmacologically significant iridoid glycoside with its primary natural reservoir being the roots of Rehmannia glutinosa. A thorough understanding of its biosynthesis provides a foundation for potential synthetic biology approaches to its production. The detailed extraction and isolation protocol provided in this guide offers a practical framework for researchers to obtain this valuable compound for further investigation. As research into the therapeutic potential of Rehmannioside A continues, the methodologies for its sourcing and purification will remain critical to advancing our knowledge and application of this natural product.

References

- Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed. (2022-05-10).

- Rehmannioside A chemical structure and properties - Benchchem.

- Rehmannioside A | Neuroprotectant - MedchemExpress.com.

- Biren, N., et al. (2010). REHMANNIA GLUTINOSA – A PHYTO-PHARMACOLOGICAL REVIEW. Pharmacologyonline, 1, 737-753.

- Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - Frontiers.

- Method for extracting iridoid glycoside from rehmannia - Google Patents. (CN113480581A).

- Protective effects and mechanisms of Rehmannia glutinosa leaves total glycoside on early kidney injury in db/db mice - PubMed.

- CAS 81720-05-0 | Rehmannioside A - Phytochemicals online.

- Rehmannia Root: The Ancient Chinese Medicine Marvel Transforming Modern Wellness. (2025-07-03).

- Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC - NIH. (2022-02-17).

- Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - MDPI.

- Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - NIH.

- Chemical Constituents from the Roots of Rehmannia glutinosa - ACG Publications. (2023-08-03).

- Verification of the Field Productivity of Rehmannia glutinosa (Gaertn.) DC. Developed Through Optimized In Vitro Culture Method - MDPI.

- Elucidation of the Rehmannia glutinosa salidroside biosynthesis pathway in Saccharomyces cerevisiae - PubMed. (2024-11-30).

- [Separation and purification of acteoside from Rehmannia glutinosa by combining macroporous resin with high-speed countercurrent chromatography] - PubMed.

- A new carotenoid glycoside from Rehmannia glutinosa | Request PDF - ResearchGate. (2025-08-06).

- Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PubMed Central.

- Phytochemical profile of the aerial parts of Rehmannia glutinosa liboschitz var. purpurea Makino | Pharmacognosy Magazine.

- Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa - MDPI.

- Pharmacological Action and Toxicity of Rehmannia glutinosa -Herbal Formula Science.

- Three new alkaloids and a new iridoid glycoside from the roots of Rehmannia glutinosa. (2025-08-07).

- Chemical Constituents of the Aerial Parts of Rehmannia chingii - ResearchGate. (2025-08-07).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. acgpubs.org [acgpubs.org]

- 8. remedysnutrition.com [remedysnutrition.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Protective effects and mechanisms of Rehmannia glutinosa leaves total glycoside on early kidney injury in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phcog.com [phcog.com]

- 16. Frontiers | Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics [frontiersin.org]

- 17. [Separation and purification of acteoside from Rehmannia glutinosa by combining macroporous resin with high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Rehmannioside A: A Multifaceted Regulator of Cellular Homeostasis and Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Rehmannioside A, a key bioactive iridoid glycoside isolated from the traditional Chinese medicinal herb Rehmannia glutinosa, has emerged as a promising therapeutic agent with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted properties of Rehmannioside A, with a particular focus on its neuroprotective, anti-inflammatory, and metabolic regulatory effects. We delve into the intricate molecular mechanisms and signaling pathways modulated by this compound, offering field-proven insights for researchers and drug development professionals. This document is designed to serve as a foundational resource, consolidating current knowledge and providing detailed experimental frameworks to facilitate further investigation into the therapeutic potential of Rehmannioside A.

Introduction: The Therapeutic Promise of a Traditional Remedy

Rehmannia glutinosa, known as "Di-huang" in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments, including those associated with "kidney deficiency," such as aging-related cognitive decline and metabolic disorders.[3][4][5][6] Rehmannioside A is one of the primary active constituents responsible for the therapeutic effects of this plant.[2] Modern pharmacological studies have begun to unravel the scientific basis for these traditional uses, revealing that Rehmannioside A possesses potent anti-inflammatory, antioxidant, anti-apoptotic, and anti-ferroptotic properties.[1] This guide will explore these pharmacological activities in detail, providing a mechanistic understanding of how Rehmannioside A exerts its beneficial effects at the cellular and molecular levels.

Neuroprotective Properties: A Shield Against Neuronal Damage

Rehmannioside A has demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke and Alzheimer's disease.[2][4][7] Its neuroprotective capacity stems from its ability to mitigate oxidative stress, inhibit inflammation, and prevent neuronal cell death.

Attenuation of Oxidative Stress and Ferroptosis

A critical mechanism underlying Rehmannioside A's neuroprotection is its ability to combat oxidative stress and inhibit ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative diseases.[3][4]

Rehmannioside A has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][4][8] This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][4] Nuclear Nrf2 upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[3][4]

Simultaneously, Rehmannioside A enhances the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the cellular defense against ferroptosis.[3][4] This dual action effectively reduces intracellular reactive oxygen species (ROS) and lipid peroxidation, thereby protecting neurons from ischemic injury and cognitive impairment.[3][4]

Caption: Rehmannioside A's neuroprotective mechanism against ferroptosis.

Modulation of Neuroinflammation

In the context of Alzheimer's disease, Rehmannioside A has been shown to modulate neuroinflammatory responses by reducing the accumulation of amyloid-β (Aβ) plaques and decreasing the number of microglial cells in the hippocampus.[2][7]

This protocol outlines a typical workflow for evaluating the therapeutic efficacy of Rehmannioside A in a 5xFAD mouse model of Alzheimer's disease.[2][7]

-

Animal Model: Utilize 5xFAD transgenic mice, which exhibit progressive Aβ pathology.

-

Treatment Regimen: Administer Rehmannioside A at varying dosages (e.g., low, medium, high) or a positive control (e.g., donepezil) to different experimental groups for a continuous period (e.g., twelve weeks).[7]

-

Behavioral Analysis:

-

Histopathological Analysis:

-

Biochemical Analysis:

Anti-inflammatory and Immunomodulatory Activities

Rehmannioside A exerts potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.[1] This property is central to its therapeutic potential in a range of inflammatory and autoimmune conditions.[9]

Inhibition of Pro-inflammatory Mediators

Rehmannioside A has been demonstrated to inhibit the release of pro-inflammatory mediators and promote the polarization of microglia and macrophages towards an anti-inflammatory M2 phenotype.[1]

In lipopolysaccharide (LPS)-stimulated microglial cells (BV2), Rehmannioside A inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including MEK, ERK1/2, and p38 MAPK.[1] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Caption: Rehmannioside A's inhibition of pro-inflammatory signaling pathways.

Anti-apoptotic Effects in Inflammatory Conditions

In co-culture systems of neuronal (PC12) and microglial (BV2) cells, Rehmannioside A reduces neuronal apoptosis by restoring the expression of the anti-apoptotic protein Bcl-2.[1] It also inhibits the levels of the pro-apoptotic protein BAX and cleaved PARP.[1]

Metabolic Regulation: Implications for Diabetes and Related Complications

Emerging evidence suggests that Rehmannioside A plays a role in regulating glucose and lipid metabolism, highlighting its potential in the management of diabetes and its complications.[10]

Amelioration of Diabetic Nephropathy

In a model of high-glucose-induced injury in human kidney 2 (HK2) cells, Rehmannioside A improves cell viability and inhibits apoptosis and oxidative stress.[1] This protective effect is associated with the inhibition of p38 MAPK and ERK1/2 phosphorylation.[1]

Table 1: Effects of Rehmannioside A on Markers of Oxidative Stress in High-Glucose-Treated HK2 Cells [1]

| Marker | Effect of Rehmannioside A |

| Superoxide Dismutase (SOD) | Increased activity |

| Catalase (CAT) | Increased activity |

| Malondialdehyde (MDA) | Reduced levels |

| Lactate Dehydrogenase (LDH) | Decreased release |

| Reactive Oxygen Species (ROS) | Reduced production |

Broader Metabolic Effects of Rehmannia Radix

While research on the specific metabolic effects of Rehmannioside A is ongoing, studies on Rehmannia Radix extracts, which contain Rehmannioside A, have shown promising results in ameliorating diabetes by improving insulin resistance, regulating lipid metabolism, and protecting pancreatic β-cells.[10]

Anticancer Potential: A Nascent Area of Investigation

Preliminary studies suggest that extracts of Rehmannia Radix may possess anticancer properties. In human hepatocellular carcinoma (SMMC-7721) cells, the extract was found to induce apoptosis and inhibit the PI3K/AKT/mTOR signaling pathway.[11] Polysaccharides from Rehmannia glutinosa have also been shown to exhibit anti-tumor activity by activating natural killer cells.[12] Further research is warranted to elucidate the specific role of Rehmannioside A in these anticancer effects.

Conclusion and Future Directions

Rehmannioside A is a pharmacologically active natural product with significant therapeutic potential across a range of diseases, particularly those with underlying inflammatory and oxidative stress components. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as PI3K/AKT/Nrf2, NF-κB, and MAPK, make it an attractive candidate for further drug development.

Future research should focus on:

-

Elucidating the detailed molecular targets of Rehmannioside A.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

-

Performing well-designed clinical trials to validate its efficacy and safety in human populations.

The continued exploration of Rehmannioside A holds the promise of yielding novel and effective therapies for complex diseases.

References

- Current time information in CN. (n.d.). Google.

- Rehmannioside A | Neuroprotectant. (n.d.). MedchemExpress.com.

- Fu, C., Wu, Y., Liu, S., Li, C., Qiao, Y., Liu, M., Wang, L., Zhang, Y., & Liu, X. (2022). Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia. Journal of Ethnopharmacology, 287, 115021.

- Kim, H., Lee, E., & Lee, S. (2017). Rehmanniae Radix, an Effective Treatment for Patients with Various Inflammatory and Metabolic Diseases: Results from a Review of Korean Publications.

- Rehmannia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.

- Wang, Y., Liu, Y., Zhang, Y., Zhang, H., & Wang, Y. (2022). Antidepressant-like effects of Rehmannioside A on rats induced by chronic unpredictable mild stress through inhibition of endoplasmic reticulum stress and apoptosis of hippocampus. Journal of Ethnopharmacology, 295, 115428.

- Li, J., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2025). Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease. Scientific Reports, 15(1), 23434.

- Rehmannia is a very commonly used herb in traditional Chinese medicine. Know as or Di-huan. (n.d.). KINGHERBS.

- Fu, C., Wu, Y., Liu, S., Li, C., Qiao, Y., Liu, M., Wang, L., Zhang, Y., & Liu, X. (2022). Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia.

- Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action. (2024). Frontiers in Endocrinology, 15, 1356612.

- Wang, M., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2022). Antidiabetic Effect of Rehmanniae Radix Based on Regulation of TRPV1 and SCD1. Frontiers in Pharmacology, 13, 868981.

- Li, J., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Rehmannioside D mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis. Journal of Ovarian Research, 16(1), 47.

- Li, J., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2025). (PDF) Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease.

- Liu, Z., Zhou, H., Meng, X., & Kang, W. (2025). Review on bioactive compounds and mechanisms in Rehmannia glutinosa.

- Liao, B., Luo, F., Zhang, S., Deng, Z., & Cai, L. (2022). Rehmanniae Radix-Induced Apoptosis via Inhibition of PI3K/AKT/mTOR Signaling Pathways in Human Hepatocellular Carcinoma Cell Lines SMMC-7721. Pharmacognosy Magazine, 18(77), 4-9. _

- Zhang, Y., Li, Y., Wang, Y., & Li, J. (2019). Radix Rehmanniae Extract Ameliorates Experimental Autoimmune Encephalomyelitis by Suppressing Macrophage-Derived Nitrative Damage. Frontiers in Pharmacology, 10, 137.

- Wang, Y., Li, Y., Zhang, Y., & Li, J. (2020). Neuroprotective Effects of Oligosaccharides in Rehmanniae Radix on Transgenic Caenorhabditis elegans Models for Alzheimer's Disease. Frontiers in Pharmacology, 11, 589.

- Rehmannioside A suppresses oxidative stress, inflammation and apoptosis... (n.d.). ResearchGate.

- Rehmannia glutinosa polysaccharide induced an anti-cancer effect by activating natural killer cells. (2025).

- Processed rehmanniae radix can improve cold syndrome damage of rats by regulating glycolipid metabolism. (n.d.). Pharmacognosy Magazine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rehmanniae Radix, an Effective Treatment for Patients with Various Inflammatory and Metabolic Diseases: Results from a Review of Korean Publications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.imimg.com [3.imimg.com]

- 7. researchgate.net [researchgate.net]

- 8. Rehmannioside D mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radix Rehmanniae Extract Ameliorates Experimental Autoimmune Encephalomyelitis by Suppressing Macrophage-Derived Nitrative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antidiabetic Effect of Rehmanniae Radix Based on Regulation of TRPV1 and SCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcog.com [phcog.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Discovery, Isolation, and Characterization of Rehmannioside A

Executive Summary

Rehmannioside A (ReA) is a bioactive iridoid glycoside isolated from the dried root tubers of Rehmannia glutinosa Libosch.[1] (Scrophulariaceae).[2][3][4][5][6][7][8] Structurally, it is a derivative of catalpol, characterized by the presence of an additional

This guide provides a comprehensive technical workflow for the isolation, purification, and structural validation of Rehmannioside A, synthesizing historical foundational methods with modern high-throughput chromatographic techniques.

Historical Discovery & Context

The definitive identification of Rehmannioside A was established in 1982 by H. Oshio and H. Inouye .[1] While Rehmannia glutinosa had been a staple in Traditional Chinese Medicine (TCM) for centuries (as "Di-Huang"), the specific isolation of the "Rehmannioside" series (A, B, C, and D) marked a pivot from crude extract pharmacology to molecular-level therapeutics.

-

Key Discovery: Oshio, H., & Inouye, H. (1982).[1][10] Phytochemistry.

-

Significance: This study distinguished Rehmannioside A from its abundant precursor, Catalpol, establishing it as a distinct glycoside with unique polarity and bioactivity profiles.

Chemical Identity & Properties

| Property | Specification |

| Common Name | Rehmannioside A |

| IUPAC Name | (1aS,1bS,2S,5aR,6S,6aS)-6-hydroxy-1a-(hydroxymethyl)-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran |

| CAS Number | 81720-05-0 |

| Molecular Formula | C₂₁H₃₂O₁₅ |

| Molecular Weight | 524.47 g/mol |

| Structural Class | Iridoid Glycoside (Catalpol derivative) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, chloroform). |

Biosynthetic Pathway

Rehmannioside A is synthesized via the iridoid pathway. The precursor, Catalpol , undergoes a specific glycosylation event where a galactose unit is attached to the glucose moiety of the catalpol backbone.

Figure 1: Biosynthetic progression from the terpene precursor GPP to Rehmannioside A, highlighting the final glycosylation step from Catalpol.[11][12]

Isolation & Purification Protocol

The isolation of Rehmannioside A is challenging due to its high polarity and structural similarity to other iridoids (e.g., Rehmannioside D, Melittoside). The following protocol utilizes a bioactivity-guided fractionation approach optimized for high purity.

Workflow Overview

Figure 2: Step-by-step isolation workflow emphasizing the enrichment of polar glycosides in the n-Butanol fraction.

Detailed Protocol

Step 1: Extraction

-

Material: Suspend 1.0 kg of dried, pulverized Rehmannia glutinosa root in 5 L of Methanol (MeOH) .

-

Process: Reflux at 60°C for 3 hours. Repeat this process 3 times.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to yield a dark brown syrup.

Step 2: Partitioning (Critical for Purity)

-

Suspend the crude extract in 1 L of distilled water.

-

Defatting: Partition with n-Hexane (1 L x 3) to remove lipids and non-polar impurities. Discard the hexane layer.

-

Enrichment: Partition the aqueous layer with n-Butanol (n-BuOH) (1 L x 3).

-

Note: Rehmannioside A is highly polar and will partition primarily into the n-BuOH phase.

-

-

Evaporate the n-BuOH fraction to dryness.

Step 3: Silica Gel Chromatography

-

Load the n-BuOH residue onto a silica gel column (200-300 mesh).

-

Elution System: Use a gradient of Chloroform:Methanol:Water (starting 80:20:2 -> ending 60:40:10).

-

TLC Monitoring: Spot fractions on Silica TLC plates; visualize using 10% Sulfuric acid in EtOH (heat to char). Rehmannioside A typically elutes in the middle-to-late polar fractions (distinct from the faster-eluting Catalpol).

Step 4: Reverse-Phase Purification (MPLC/HPLC)

-

MPLC: Subject the ReA-rich fraction to Medium Pressure Liquid Chromatography (ODS-C18 column).

-

Mobile Phase: Methanol:Water (0:100

50:50). Rehmannioside A elutes around 10-20% MeOH due to its glycosidic nature.

-

-

Semi-Prep HPLC:

-

Column: C18 (5

m, 250 x 10 mm). -

Solvent: Acetonitrile:Water (Isocratic 5:95 or 10:90).

-

Detection: UV at 205 nm (end absorption) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

-

Result: Collect the peak corresponding to Rehmannioside A (purity >98%).

-

Structural Elucidation & Validation

Validation of Rehmannioside A requires confirming the catalpol core and the additional galactose unit.

Diagnostic NMR Signals (500 MHz, CD₃OD)

The following chemical shifts are characteristic of Rehmannioside A. The presence of the

| Position | Carbon (δ ppm) | Proton (δ ppm) | Assignment |

| Aglycone (Catalpol Core) | |||

| C-1 | 95.3 | 5.08 (d) | Acetal Carbon |

| C-3 | 141.8 | 6.35 (dd) | Enol Ether (Double Bond) |

| C-4 | 104.0 | 5.02 (dd) | Enol Ether (Double Bond) |

| C-7/8 | 62.5 / 66.2 | - | Epoxide Ring |

| Glucose Moiety | |||

| C-1' | 99.6 | 4.78 (d) | Anomeric Proton (Glucose) |

| C-6' | 68.5 | 3.80 / 4.15 | Linkage Site (Downfield Shift) |

| Galactose Moiety | |||

| C-1'' | 100.2 | 4.95 (d) | Anomeric Proton (Galactose) |

| C-2'' to C-6'' | 70.0 - 74.0 | 3.50 - 3.90 | Sugar Ring Protons |

Key Validation Criteria:

-

Mass Spectrometry: HR-ESI-MS should show a pseudomolecular ion peak

at m/z 547.16 (Calculated for C₂₁H₃₂O₁₅Na). -

NMR Connectivity: HMBC correlations must be observed between the Galactose anomeric proton (H-1'') and the Glucose C-6' carbon, confirming the

linkage (melibiose-type structure).

References

-

Oshio, H., & Inouye, H. (1982).[1][10] Iridoid glycosides of Rehmannia glutinosa. Phytochemistry, 21(1), 133-138.[1] Link

-

Zhang, R., et al. (2022).[4] Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia. Journal of Ethnopharmacology, 289, 115083. Link

-

Liu, C., et al. (2012). Bioassay-guided isolation of anti-inflammatory components from the root of Rehmannia glutinosa.[5] Journal of Ethnopharmacology, 143(3), 867-875. Link

-

BenchChem. (2025). Rehmannioside A Chemical Structure and Properties. BenchChem Database. Link

-

PubChem. (2025). Rehmannioside A Compound Summary. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bioassay-guided isolation of anti-inflammatory components from the root of Rehmannia glutinosa and its underlying mechanism via inhibition of iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. dokumen.pub [dokumen.pub]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of Rehmannioside A

Abstract

Rehmannioside A (ReA), a principal iridoid glycoside isolated from the root of Rehmannia glutinosa, is emerging as a compelling multi-target therapeutic agent.[1][2] Traditionally used in Chinese medicine for a variety of ailments, modern pharmacological studies are now elucidating the scientific basis for its pleiotropic effects.[3][4][5] This technical guide synthesizes the current preclinical evidence supporting the therapeutic potential of Rehmannioside A, with a primary focus on its roles in neuroprotection, anti-inflammatory processes, and metabolic and bone disorders. We delve into the molecular mechanisms of action, detailing the modulation of key signaling pathways such as PI3K/AKT/Nrf2, NF-κB, and MAPK. Furthermore, this guide provides validated experimental protocols for researchers to investigate ReA's efficacy, alongside a critical analysis of its pharmacokinetic profile and future drug development prospects. The evidence presented herein positions Rehmannioside A as a promising candidate for further translational research.

Introduction: From Traditional Use to Modern Pharmacology

Rehmannia glutinosa, commonly known as Chinese foxglove, holds a significant place in Traditional Chinese Medicine (TCM), where it is used to treat a wide range of conditions including diabetes, bone injuries, and blood disorders.[6][7] The medicinal properties are largely attributed to a rich profile of bioactive compounds, prominently featuring iridoid glycosides, of which Rehmannioside A is a key constituent.[4][8][9]

ReA is an iridoid glycoside that has demonstrated a remarkable spectrum of pharmacological activities in preclinical models, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-apoptotic effects.[2][8] This guide will systematically explore the molecular basis for these activities and their therapeutic implications.

Below is the chemical structure of Rehmannioside A.

Caption: Chemical Structure of Rehmannioside A.

Pharmacokinetics and Bioavailability: A Critical Hurdle

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Rehmannioside A is fundamental to its development as a therapeutic agent. Studies in rats have shown that after oral administration of a Rehmannia extract, the plasma concentrations of Rehmannioside A were very low, suggesting poor oral bioavailability.[10] This presents a significant challenge for clinical translation.

Key Pharmacokinetic Parameters (based on animal studies):

-

Absorption: Rapid but limited absorption from the gastrointestinal tract.[10]

-

Distribution: Pharmacokinetic data indicates that components of Rehmannia are widely distributed after administration.[11]

-

Metabolism: ReA is an inhibitor of key metabolic enzymes CYP3A4, 2C9, and 2D6, with IC50 values of 10.08, 12.62, and 16.43 μM, respectively, which could lead to drug-drug interactions.[2]

-

Excretion: Both catalpol and ajugol, related compounds, were found to be excreted rapidly.[10]

Causality Behind Limited Bioavailability: The glycosidic nature of ReA contributes to its high polarity and molecular weight, which can limit its passive diffusion across the intestinal epithelium. Further research into novel drug delivery systems, such as nano-formulations or co-administration with absorption enhancers, is warranted to overcome this limitation.

Mechanisms of Action & Therapeutic Targets

Rehmannioside A exerts its therapeutic effects by modulating multiple signaling pathways, positioning it as a multi-target agent.

Neuroprotection

Preclinical studies have strongly supported the neuroprotective potential of ReA in models of ischemic stroke and neurodegenerative diseases like Alzheimer's.[8][12][13]

Key Mechanisms:

-

Activation of the PI3K/AKT/Nrf2 Pathway: ReA has been shown to significantly increase the phosphorylation of PI3K and Akt.[8][14] This activation leads to the nuclear translocation of Nrf2 (Nuclear factor-erythroid 2-related factor 2), a master regulator of the antioxidant response.[8][14] Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of crucial antioxidant enzymes like Heme Oxygenase-1 (HO-1) and glutamate-cysteine ligase.[8][14] This cascade effectively mitigates oxidative stress, a key pathological driver in many neurological disorders.[13]

-

Inhibition of Ferroptosis: ReA protects against ferroptosis, an iron-dependent form of regulated cell death, by activating the SLC7A11/GPX4 signaling pathway.[8][14] SLC7A11 (a cystine/glutamate antiporter) increases the intracellular cysteine available for glutathione (GSH) synthesis, which is a necessary cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides and prevents ferroptosis.[8]

-

Modulation of MAPK Pathways: ReA can inhibit the phosphorylation of p38 MAPK and ERK1/2, which are involved in apoptotic and inflammatory signaling cascades following cerebral ischemia-reperfusion injury.[2][15]

Caption: Workflow for an in vitro OGD/R neuroprotection assay.

Step-by-Step Protocol:

-

Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis) and culture until they reach ~80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of Rehmannioside A (e.g., 20, 40, 80 µM) or vehicle (DMSO) for 24 hours. [14]3. Oxygen-Glucose Deprivation (OGD):

-

Wash cells twice with glucose-free DMEM.

-

Add fresh glucose-free DMEM to each well.

-

Place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours at 37°C.

-

Control Group: A set of cells should be maintained in normal glucose-containing medium under normoxic conditions.

-

-

Reoxygenation: Remove plates from the chamber, replace the medium with normal glucose-containing DMEM, and return to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

Endpoint Analysis:

-

Cell Viability: Assess using a CCK-8 or MTT assay. A valid experiment will show significantly reduced viability in the OGD/R vehicle group compared to the normoxia control, and ReA treatment should rescue this effect in a dose-dependent manner.

-

Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium. LDH release should be high in the OGD/R vehicle group and reduced by ReA.

-

Mechanism Validation (Western Blot): Harvest cell lysates and perform Western blotting to measure levels of p-PI3K, p-Akt, nuclear Nrf2, and HO-1. [8][14]A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading. Expression of these proteins should be upregulated by ReA treatment compared to the OGD/R vehicle group.

-

In Vivo Model of Glucocorticoid-Induced Osteoporosis (GIOP)

This animal model is used to evaluate the efficacy of ReA in preventing steroid-induced bone loss. [1] Step-by-Step Protocol:

-

Animal Model Induction: Use 8-week-old C57BL/6J mice. Administer daily subcutaneous injections of a glucocorticoid like prednisolone (e.g., 2.5 mg/kg/day) for 4-6 weeks to induce bone loss. A control group receives vehicle injections.

-

Treatment Groups:

-

Sham Control (Vehicle only)

-

GIOP Model (Prednisolone + Vehicle)

-

GIOP + Rehmannioside A (e.g., 20, 40 mg/kg/day, oral gavage)

-

Positive Control (e.g., Alendronate)

-

-

Treatment Administration: Administer ReA or vehicle daily via oral gavage for the duration of the study, starting from the first day of prednisolone injection.

-

Endpoint Analysis (after 4-6 weeks):

-

Micro-computed Tomography (μCT) Analysis: Sacrifice the animals and harvest the femurs and lumbar vertebrae. Perform μCT scans to quantify bone morphometric parameters. Key self-validating outcomes include:

-

Bone Mineral Density (BMD): Should decrease in the GIOP model and be preserved by ReA.

-

Bone Volume/Total Volume (BV/TV): Should decrease in the GIOP model and be preserved by ReA.

-

Trabecular Number (Tb.N) and Thickness (Tb.Th): Should decrease in the GIOP model and be preserved by ReA.

-

Trabecular Separation (Tb.Sp): Should increase in the GIOP model and be reduced by ReA.

-

-

Histopathological Analysis: Decalcify, section, and stain bone samples with Hematoxylin and Eosin (H&E) to visualize bone architecture and cellularity.

-

Immunohistochemistry (IHC): Stain bone sections for markers of osteoblast activity (e.g., RUNX2, Osterix) and osteoclast activity (e.g., TRAP staining). ReA-treated groups should show increased osteoblast markers. [1]

-

Data Synthesis & Analysis

Summarizing quantitative data from various studies provides a clearer picture of Rehmannioside A's efficacy.

| Therapeutic Area | Model | Key Findings | Effective Concentration/Dose | Reference |

| Neuroprotection | MCAO rat model of ischemia | Reduced cerebral infarction, improved neurological deficits | 80 mg/kg (i.p.) | [14] |

| H₂O₂-treated SH-SY5Y cells | Increased cell viability, reduced ROS, activated PI3K/Nrf2 | 80 µM | [8][14] | |

| 5xFAD mouse model of AD | Reduced Aβ deposition, suppressed neuroinflammation | Not Specified | [13] | |

| Anti-inflammation | LPS-treated BV2 microglia | Inhibited pro-inflammatory mediators (TNF-α, IL-6), promoted M2 polarization | 0-80 µM | [2] |

| Osteoporosis | Glucocorticoid-induced mice | Protected against bone loss, promoted osteoblast-mediated bone formation | Not Specified | [1] |

| MC3T3-E1 osteoblasts | Promoted osteogenic differentiation via PI3K/AKT pathway | Not Specified | [1] | |

| Diabetic Nephropathy | High glucose-treated HK2 cells | Inhibited apoptosis and oxidative stress | 0-100 µM | [2] |

Future Directions & Drug Development Challenges

While the preclinical data for Rehmannioside A is promising, several challenges must be addressed for successful clinical translation.

-

Bioavailability Enhancement: The primary hurdle is the low oral bioavailability. [10]Future research must focus on developing novel formulations, such as liposomes, nanoparticles, or prodrug strategies, to improve its absorption and systemic exposure.

-

Robust Pharmacokinetic Studies: Comprehensive ADME and pharmacokinetic studies in higher animal models are necessary to determine optimal dosing regimens and assess potential drug-drug interactions, especially given its inhibitory effect on CYP enzymes. [2]* Long-Term Safety and Toxicology: Rigorous long-term toxicology studies are required to establish a clear safety profile before advancing to human clinical trials.

-

Targeted Clinical Trials: Given its multi-target nature, clinical trials should be strategically designed for specific indications where the mechanism of action is most relevant, such as in patients recovering from ischemic stroke or those with early-stage Alzheimer's disease.

Conclusion

Rehmannioside A is a pharmacologically active natural product with significant therapeutic potential across a spectrum of diseases, including neurological disorders, inflammatory conditions, and osteoporosis. Its ability to modulate multiple key signaling pathways, particularly the PI3K/AKT/Nrf2 and NF-κB pathways, provides a strong mechanistic basis for its observed effects. While challenges related to its pharmacokinetic profile remain, the compelling body of preclinical evidence strongly supports continued investigation. Further research focused on drug delivery, safety, and well-designed clinical trials will be critical to unlocking the full therapeutic potential of Rehmannioside A for human health.

References

- Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review. (URL: )

-

Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia. (URL: [Link])

-

Rehmannioside A: a therapeutic agent for cerebral ischaemia-reperfusion injury via p38 MAPK pathway modulation. - R Discovery. (URL: [Link])

-

Rehmanniae Radix Praeparata in Blood Deficiency Syndrome: UPLC-Q-TOF-MS Profiling, Network Pharmacology, and PI3K-AKT Activation - PMC - PubMed Central. (URL: [Link])

-

Rehmannioside A promotes the osteoblastic differentiation of MC3T3-E1 cells via the PI3K/AKT signaling pathway and inhibits glucocorticoid-induced bone loss in vivo - PubMed. (URL: [Link])

-

Rehmannia glutinosa DC.-Lilium lancifolium Thunb. in the treatment of depression: a comprehensive review and perspectives - Frontiers. (URL: [Link])

-

The Anti-depressive Effect of Rehmanniae Radix Preparata via Anti-inflammatory Activity - Journal of Korean Medicine. (URL: [Link])

-

Rehmannia Glutinosa | Liver Diseases | Active Ingredients | MicroRNA | Differentially Expressed Genes | Nuclear Factor-κB Pathway | Anti-inflammatory Response. (URL: [Link])

-

Rehmanniae Radix in Osteoporosis: A Review of Traditional Chinese Medicinal Uses, Phytochemistry, Pharmacokinetics and Pharmacology - PubMed. (URL: [Link])

-

Rehmannia glutinosa Libosch ameliorates diabetic nephropathy in Sprague-Dawley rats by the TLR4/MyD88/NF-κB signalling pathway - PubMed. (URL: [Link])

-

Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review - PubMed. (URL: [Link])

-

Antidiabetic Effect of Rehmanniae Radix Based on Regulation of TRPV1 and SCD1 - NIH. (URL: [Link])

-

Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC - NIH. (URL: [Link])

-

Rehmannioside A: a therapeutic agent for cerebral ischaemia-reperfusion injury via p38 MAPK pathway modulation - ResearchGate. (URL: [Link])

-

Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed. (URL: [Link])

-

Simultaneous determination of three iridoid glycosides of Rehmannia glutinosa in rat biological samples using a validated hydrophilic interaction-UHPLC-MS/MS method in pharmacokinetic and in vitro studies - PubMed. (URL: [Link])

-

Compounds from Rehmannia glutinosa and the activity to suppress α-glucosidase - PubMed. (URL: [Link])

-

A combined quality evaluation method that integrates chemical constituents, appearance traits and origins of raw Rehmanniae Radix. (URL: [Link])

-

Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease - PMC. (URL: [Link])

-

[Absorption and pharmacokinetics of radix rehmanniae in rats] - PubMed. (URL: [Link])

-

Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - NIH. (URL: [Link])

-

Dried Root of Rehmannia glutinosa Prevents Bone Loss in Ovariectomized Rats - MDPI. (URL: [Link])

-

The Active Ingredient Catalpol in Rehmannia glutinosa Reduces Blood Glucose in Diabetic Rats via the AMPK Pathway - PMC - PubMed Central. (URL: [Link])

-

Hypoglycemic effect of Rehmannia glutinosa oligosaccharide in hyperglycemic and alloxan-induced diabetic rats and its mechanism - PubMed. (URL: [Link])

-

Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix - MDPI. (URL: [Link])

-

REHMANNIA GLUTINOSA – A PHYTO-PHARMACOLOGICAL REVIEW. (URL: [Link])

-

Relationship: Osteoporosis and rehmannia glutinosa - Caring Sunshine. (URL: [Link])

-

Rehmannia (Rehmannia glutinosa): Benefits, Safety, Uses | Herbal Reality. (URL: [Link])

-

Rehmannia glutinosa Libosch Extracts Prevent Bone Loss and Architectural Deterioration and Enhance Osteoblastic Bone Formation by Regulating the IGF-1/PI3K/mTOR Pathway in Streptozotocin-Induced Diabetic Rats - MDPI. (URL: [Link])

-

Ingredient: Rehmannia glutinosa - Caring Sunshine. (URL: [Link])

-

Rehmannia Root: The Ancient Chinese Medicine Marvel Transforming Modern Wellness. (URL: [Link])

Sources

- 1. Rehmannioside A promotes the osteoblastic differentiation of MC3T3-E1 cells via the PI3K/AKT signaling pathway and inhibits glucocorticoid-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Rehmannia glutinosa Libosch ameliorates diabetic nephropathy in Sprague-Dawley rats by the TLR4/MyD88/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. remedysnutrition.com [remedysnutrition.com]

- 8. researchgate.net [researchgate.net]

- 9. Rehmanniae Radix Praeparata in Blood Deficiency Syndrome: UPLC-Q-TOF-MS Profiling, Network Pharmacology, and PI3K-AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Absorption and pharmacokinetics of radix rehmanniae in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rehmanniae Radix in osteoporosis: A review of traditional Chinese medicinal uses, phytochemistry, pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

Rehmannioside A: A Potent Modulator of the PI3K/AKT/Nrf2 Signaling Pathway for Therapeutic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Rehmannioside A, a key bioactive iridoid glycoside from Rehmannia glutinosa, is emerging as a promising therapeutic agent with significant neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] A growing body of evidence indicates that its mechanism of action is centrally linked to the potent activation of the PI3K/AKT/Nrf2 signaling pathway.[1][3] This guide provides a detailed technical overview of this interaction, synthesizing mechanistic insights with validated experimental protocols to support researchers and drug development professionals in this field. We will explore the foundational biology of the PI3K/AKT/Nrf2 axis, dissect the molecular interactions of Rehmannioside A, and present the experimental evidence and methodologies used to validate these effects.

Introduction to Rehmannioside A

Rehmannioside A is a natural compound isolated from the root of Rehmannia glutinosa Libosch, a plant widely used in traditional Chinese medicine to treat a variety of ailments.[1][3] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, identifying Rehmannioside A as a principal active ingredient.[1][4] Its demonstrated biological activities, including anti-apoptotic, anti-ferroptosis, and cognitive improvement effects, make it a compelling candidate for drug development, particularly for conditions rooted in oxidative stress and inflammation.[2][5] This guide focuses specifically on its well-documented ability to modulate the critical cytoprotective PI3K/AKT/Nrf2 signaling cascade.

The PI3K/AKT/Nrf2 Signaling Axis: A Core Cytoprotective Network

To appreciate the therapeutic potential of Rehmannioside A, an understanding of its target pathway is essential. The PI3K/AKT/Nrf2 axis represents a crucial convergence of signaling pathways that govern cellular survival, proliferation, and defense against oxidative stress.[6]

The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a fundamental intracellular signaling cascade that regulates a wide range of cellular processes, including growth, survival, and metabolism.[7][8][9] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[10] This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[10][11] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[12] Once recruited to the membrane, AKT is phosphorylated and fully activated, enabling it to phosphorylate a multitude of downstream substrates that collectively promote cell survival and inhibit apoptosis.[8]

The Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the master regulator of the cellular antioxidant response.[13][14][15] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[16] In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[14] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.[14] Inside the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over a hundred cytoprotective genes.[14][17] These genes encode for a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which work in concert to neutralize reactive oxygen species (ROS) and restore cellular redox homeostasis.[16]

Crosstalk: PI3K/AKT as an Upstream Regulator of Nrf2

A critical point of convergence between these pathways lies in the ability of AKT to modulate Nrf2 activity. Activated AKT can directly phosphorylate Nrf2, which promotes its dissociation from Keap1, thereby preventing its degradation and enhancing its nuclear translocation.[6] This provides a direct mechanistic link where a pro-survival signal (PI3K/AKT) also activates the primary cellular antioxidant defense system (Nrf2), creating a coordinated and robust response to cellular stress.

Rehmannioside A: Mechanism of PI3K/AKT/Nrf2 Activation

Research demonstrates that Rehmannioside A exerts its protective effects by directly engaging and activating the PI3K/AKT/Nrf2 axis.[1][3] Studies in models of cerebral ischemia show that treatment with Rehmannioside A leads to a significant increase in the phosphorylation of both PI3K and AKT.[1][3][18] This upstream activation of the PI3K/AKT cascade subsequently triggers the downstream activation of Nrf2.

The activated AKT enhances the nuclear accumulation of Nrf2.[1][3] This is followed by a corresponding upregulation in the expression of Nrf2's target genes, most notably HO-1.[1][3] The end result is a fortified cellular defense system capable of mitigating oxidative damage, inhibiting apoptosis, and reducing inflammation, which are key pathological features in conditions like ischemic stroke.[1][5]

Caption: Rehmannioside A activates the PI3K/AKT pathway, leading to Nrf2 nuclear translocation and antioxidant gene expression.

Experimental Validation: Evidence and Methodologies

The claims regarding Rehmannioside A's mechanism are substantiated by rigorous preclinical research using both in vivo and in vitro models.

In Vivo Evidence: Ischemic Stroke Model

In a widely cited study, the effects of Rehmannioside A were evaluated in a rat model of middle cerebral artery occlusion (MCAO), which simulates ischemic stroke.[1][3]

-

Functional Outcomes: Rats treated with Rehmannioside A showed significantly improved neurological function, reduced cerebral infarct size, and better performance in cognitive tests like the Morris water maze compared to the untreated model group.[1][3]

-

Biochemical Analysis: Western blot analysis of cerebral cortex tissue from these animals confirmed the molecular mechanism.

Table 1: Summary of In Vivo Western Blot Data [1][3]

| Protein Target | Model Group (Ischemia) | Rehmannioside A Treated Group | Interpretation |

| p-PI3K | Low Expression | Significantly Increased | Activation of PI3K pathway |

| p-AKT | Low Expression | Significantly Increased | Activation of AKT |

| Nuclear Nrf2 | Low Expression | Significantly Increased | Nrf2 translocation to the nucleus |

| HO-1 | Low Expression | Significantly Increased | Upregulation of antioxidant enzymes |

In Vitro Evidence: Cellular Model of Oxidative Stress

To isolate the direct cellular effects, human neuroblastoma (SH-SY5Y) cells were subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][3]

-

Cell Viability: Treatment with Rehmannioside A significantly increased cell viability and reduced the release of lactate dehydrogenase (LDH), a marker of cell damage.[1][2]

-

Oxidative Stress Markers: Rehmannioside A treatment led to a decrease in intracellular ROS levels and malondialdehyde (MDA), while increasing the activity of superoxide dismutase (SOD).[1][2][3]

-

Protein Expression: The molecular changes observed in vivo were mirrored in the cell culture model, with Rehmannioside A increasing the expression of p-PI3K, p-AKT, and nuclear Nrf2.[1][3]

Key Experimental Protocols

For research teams aiming to validate or build upon these findings, the following protocols are fundamental.

Protocol: Western Blot for Pathway Activation

This protocol details the assessment of protein phosphorylation and Nrf2 nuclear translocation.

-

Protein Extraction:

-

For total protein, lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear extracts, use a nuclear/cytoplasmic extraction kit following the manufacturer's instructions.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-Nrf2, anti-Lamin B1 for nuclear loading control, anti-β-actin for total loading control).

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing target proteins to their respective loading controls.

Protocol: Measurement of Intracellular ROS using DCFH-DA

This assay quantifies the overall level of oxidative stress within cells.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treatment: Treat cells with Rehmannioside A for the desired time, followed by the addition of an oxidative stressor (e.g., H₂O₂).[1]

-

Probe Loading: Remove the treatment media and wash cells with warm phosphate-buffered saline (PBS). Add 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C.

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated groups to the control group to determine the relative change in ROS production.

Caption: A typical workflow for investigating the effects of Rehmannioside A on cellular stress models.

Therapeutic Implications and Future Outlook

The potent activation of the PI3K/AKT/Nrf2 pathway by Rehmannioside A positions it as a strong candidate for therapeutic development in a range of pathologies characterized by oxidative stress and inflammation.

-

Ischemic Stroke: The evidence strongly supports its use in mitigating the neuronal damage and cognitive deficits that follow an ischemic event.[1][3]

-

Neurodegenerative Diseases: Given that oxidative stress is a key factor in diseases like Alzheimer's and Parkinson's, Rehmannioside A's neuroprotective properties warrant further investigation in these contexts.[19][20]

-

Other Inflammatory Conditions: The fundamental nature of this signaling pathway suggests potential applications in other inflammatory diseases, such as systemic lupus erythematosus, where the PI3K/AKT pathway is also implicated.[21][22]

Future research should focus on phase I and II clinical trials to establish safety and efficacy in human populations. Furthermore, medicinal chemistry efforts could aim to synthesize analogues of Rehmannioside A with improved pharmacokinetic properties and potency.

Conclusion

Rehmannioside A is a compelling natural product that leverages the cell's own defense systems to confer protection against oxidative stress-induced injury. Its ability to robustly and reliably activate the PI3K/AKT/Nrf2 signaling pathway provides a clear, scientifically validated mechanism for its therapeutic effects. This guide has outlined the molecular interactions, summarized the key experimental findings, and provided actionable protocols for researchers. As the demand for novel therapeutics for neurodegenerative and inflammatory diseases grows, Rehmannioside A represents a promising avenue for drug discovery and development.

References

-

Fu, C., Wu, Y., Liu, S., & Liu, X. (2022). Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia. Journal of Ethnopharmacology, 293, 115291. [Link]

-

PubMed. (2022). Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia. [Link]

-

ResearchGate. (2025). Rehmannioside A: a therapeutic agent for cerebral ischaemia-reperfusion injury via p38 MAPK pathway modulation. [Link]

-

He, F., et al. (2023). Rehmannioside D mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis. Journal of Ovarian Research, 16(1), 47. [Link]

-

Semantic Scholar. (2017). Rehmanniae Radix, an Effective Treatment for Patients with Various Inflammatory and Metabolic Diseases: Results from a Review of. [Link]

-

CUSABIO. (n.d.). PI3K-AKT Signaling Pathway. Retrieved January 30, 2026, from [Link]

-

PubMed. (2024). Mechanisms of Rehmannioside A Against Systemic Lupus Erythematosus Based on Network Pharmacology, Molecular Docking and Molecular Dynamics Simulation. [Link]

-

ScienceGate. (n.d.). Rehmannia Glutinosa | Liver Diseases | Active Ingredients | MicroRNA | Differentially Expressed Genes | Nuclear Factor-κB Pathway | Anti-inflammatory Response. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025). Review on bioactive compounds and mechanisms in Rehmannia glutinosa. [Link]

-

Nature. (2025). Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease. [Link]

-

MDPI. (2023). The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. [Link]

-

Taylor & Francis Online. (2024). Glycyrrhetinic acid ameliorates chronic heart failure via the Nrf2 pathway. [Link]

-

PubMed Central. (2024). Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action. [Link]

-

Frontiers. (2024). Boehmeria nivea (L.) Gaud. ameliorate oxidative stress-mediated inflammatory Responses and apoptosis in LPS/CSC-induced chronic obstructive pulmonary disease mouse model. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved January 30, 2026, from [Link]

-

MDPI. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. [Link]

-

PubMed. (2025). Harnessing the multi-targeted potential of rehmanniae radix natural products against renal fibrosis: a mechanistic review. [Link]

-

ResearchGate. (n.d.). Rehmannioside A suppresses oxidative stress, inflammation and apoptosis... Retrieved January 30, 2026, from [Link]

-

National Institutes of Health. (2021). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. [Link]

-

National Institutes of Health. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]

-

MDPI. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. [Link]

-

MDPI. (2021). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? [Link]

-

KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Characteristic components from Rehmannia radix and their effects on insulin resistance through PI-3K/AKT signaling pathway in HepG2 Cells. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health. (2012). Oxidative stress response and Nrf2 signaling in aging. [Link]

-

Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 30, 2026, from [Link]

-

Pharmacognosy Magazine. (2018). Rehmanniae Radix-Induced Apoptosis via Inhibition of PI3K/ AKT/mTOR Signaling Pathways in. [Link]

-

Rockland. (n.d.). AKT/PI3K Signaling Pathway. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023). Targeting SIRT1/FoxO3a/Nrf2 and PI3K/AKT Pathways with Rebamipide Attenuates Acetic Acid-Induced Colitis in Rats. [Link]

-

ResearchGate. (2025). Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Boehmeria nivea (L.) Gaud. ameliorate oxidative stress-mediated inflammatory Responses and apoptosis in LPS/CSC-induced chronic obstructive pulmonary disease mouse model [frontiersin.org]

- 17. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]

- 18. Rehmannioside D mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of Rehmannioside A Against Systemic Lupus Erythematosus Based on Network Pharmacology, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsonline.com [ijpsonline.com]

A Technical Guide to the Dual Protective Roles of Rehmannioside A Against Apoptosis and Ferroptosis

This document provides an in-depth technical exploration of Rehmannioside A, a key bioactive compound isolated from Rehmannia glutinosa.[1][2] Traditionally used in various medicines for conditions associated with aging, such as dementia and stroke, recent scientific inquiry has illuminated its potent cytoprotective effects at a molecular level.[1] This guide synthesizes current research to detail the mechanisms by which Rehmannioside A exerts its powerful anti-apoptotic and anti-ferroptotic functions, offering valuable insights for researchers and drug development professionals. We will delve into the specific signaling pathways modulated by this compound and provide validated, step-by-step experimental protocols for its investigation.

Part 1: The Anti-Apoptotic Mechanism of Rehmannioside A

Apoptosis, or programmed cell death, is a critical physiological process. However, its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Rehmannioside A has emerged as a significant inhibitor of apoptosis, primarily through the modulation of key intracellular signaling cascades.

Core Signaling Pathway Modulation

Experimental evidence points to two primary pathways through which Rehmannioside A confers its anti-apoptotic effects, particularly in the context of neuronal protection.

-

PI3K/AKT Pathway Activation: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central pro-survival signaling route. In models of cerebral ischemia, Rehmannioside A has been shown to increase the phosphorylation of both PI3K and AKT.[1][3] Activated AKT, in turn, phosphorylates and inactivates several pro-apoptotic targets, including Bad and Caspase-9, while promoting the function of anti-apoptotic proteins like Bcl-2. This activation is a cornerstone of its neuroprotective action.[4]

-

p38 MAPK Pathway Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a stress-activated cascade that often promotes apoptosis. In response to cellular stressors like ischemia-reperfusion, this pathway becomes activated. Treatment with Rehmannioside A has been demonstrated to inhibit the activation of the p38 MAPK pathway in a dose-dependent manner, resulting in decreased neuronal apoptosis and improved neurological function.[5]

Signaling Pathway Diagram: Anti-Apoptosis

The following diagram illustrates the molecular interactions through which Rehmannioside A prevents apoptotic cell death.

Caption: Rehmannioside A Anti-Apoptotic Signaling Pathways.

Experimental Workflow and Protocols

A robust investigation into the anti-apoptotic properties of Rehmannioside A requires a multi-faceted approach combining cell viability assays, specific apoptotic markers, and protein expression analysis.

Caption: Workflow for Investigating Anti-Apoptotic Effects.

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

-

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify these cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, thus it only stains late-stage apoptotic and necrotic cells.[7][8]

-

Step-by-Step Methodology:

-

Cell Preparation: Seed cells in a 6-well plate. Induce apoptosis (e.g., with H₂O₂) with and without varying concentrations of Rehmannioside A for 24 hours.

-

Harvesting:

-

Adherent cells: Gently wash with PBS, detach using a non-enzymatic agent or trypsin, and neutralize with serum-containing media.[7]

-

Suspension cells: Transfer directly to tubes.

-

-

Centrifugation: Pellet the cells at 300 x g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and repeat the centrifugation step.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Part 2: The Anti-Ferroptotic Mechanism of Rehmannioside A

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[9] It is implicated in the pathophysiology of ischemic injury, neurodegeneration, and other conditions.[10] Rehmannioside A demonstrates a profound ability to inhibit ferroptosis by bolstering the cell's core antioxidant defense systems.

Core Signaling Pathway Modulation

The anti-ferroptotic action of Rehmannioside A is primarily mediated by the activation of a master antioxidant pathway and subsequent upregulation of key defense enzymes.

-